molecular formula C21H16F3N7O B10857406 Zamaporvint CAS No. 1900754-56-4

Zamaporvint

Cat. No.: B10857406
CAS No.: 1900754-56-4
M. Wt: 439.4 g/mol
InChI Key: QMLOYDPILBUVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zamaporvint is an orally available inhibitor of porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational acylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine, a membrane-bound O-acyltransferase (MBOAT), is required for the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion and activity. Wnt signaling is dysregulated in a variety of cancers.

Biological Activity

Zamaporvint, also known as RXC004, is a selective inhibitor of the Wnt signaling pathway, specifically targeting the membrane-bound O-acyltransferase Porcupine (PORCN). This compound has garnered significant attention in oncology due to its potential therapeutic applications in various cancers characterized by dysregulated Wnt signaling, particularly colorectal and pancreatic cancers.

This compound functions by inhibiting PORCN, which is essential for the palmitoylation and subsequent secretion of Wnt ligands. This inhibition prevents the activation of Wnt signaling pathways that are often implicated in tumor growth and progression. By blocking Wnt ligand secretion, this compound disrupts downstream signaling cascades that promote cell proliferation and survival in Wnt-dependent tumors .

Pharmacokinetics and Administration

This compound is administered orally and has demonstrated a manageable safety profile in clinical trials. The pharmacokinetic properties indicate a half-life of approximately 14.5 hours, allowing for once-daily dosing regimens . In studies, doses ranged from 0.5 mg to 10 mg per day, with a recommended phase II dose (RP2D) established at 2 mg daily for monotherapy and 1.5 mg when combined with nivolumab .

Clinical Efficacy

Clinical studies have shown that this compound can lead to stable disease in patients with advanced solid tumors exhibiting upstream Wnt pathway activation. Notably, in a Phase I trial involving patients with various solid tumors, some patients experienced stable disease for extended periods without significant adverse effects on bone mineral density, attributed to concurrent administration of denosumab . The drug has been particularly effective in tumors with RNF43 mutations or RSPO fusions.

Case Studies

  • Phase I Study : In one study module, patients received this compound at doses ranging from 0.5 mg to 10 mg daily. At the RP2D of 2 mg daily, common adverse events included fatigue and decreased appetite, but no severe adverse events were reported .
  • Combination Therapy : In another module combining this compound with nivolumab (an anti-PD-1 therapy), patients tolerated the regimen well, with several achieving stable disease . This suggests potential synergistic effects when used alongside immunotherapy.

Biological Activity Data

The biological activity of this compound has been quantified through various assays:

Assay Type Concentration Duration Results
Cell Proliferation300 nM48 hoursDecreased β-catenin-responsive luciferase activity; IC50 = 64 pM
Apoptosis Analysis100 nM24 hoursDownregulation of c-Myc mRNA; reduced S-phase cells; inhibited phospho-histone-H3 expression
Tumor Growth Inhibition1.5 mg/kg28 daysReduced tumor growth in Wnt-dependent models; increased regulatory T cells

Safety Profile

This compound's safety profile has been characterized by mild to moderate adverse effects. Common side effects include:

  • Fatigue
  • Diarrhea
  • Dysgeusia (altered taste)
  • Decreased appetite

No grade 4 or 5 adverse events have been reported in clinical trials, indicating a favorable safety margin for further development .

Properties

CAS No.

1900754-56-4

Molecular Formula

C21H16F3N7O

Molecular Weight

439.4 g/mol

IUPAC Name

2-[5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]imidazol-1-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide

InChI

InChI=1S/C21H16F3N7O/c1-13-20(14-4-5-27-17(8-14)21(22,23)24)29-12-31(13)11-19(32)30-18-3-2-15(9-28-18)16-10-25-6-7-26-16/h2-10,12H,11H2,1H3,(H,28,30,32)

InChI Key

QMLOYDPILBUVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=NC=CN=C3)C4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.